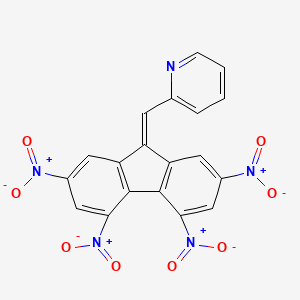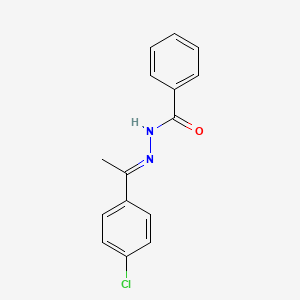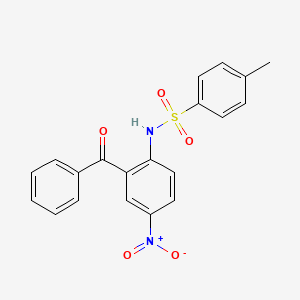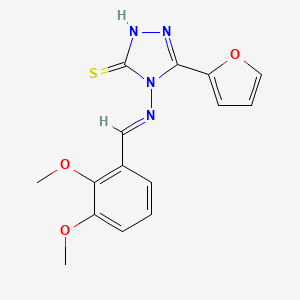
2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)pyridine is a complex organic compound with the molecular formula C19H9N5O8. It is known for its unique structure, which includes a fluorenylidene moiety substituted with multiple nitro groups and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)pyridine typically involves multi-step organic reactions. One common method includes the nitration of fluorene to introduce nitro groups at specific positions, followed by the formation of the fluorenylidene intermediate. This intermediate is then reacted with pyridine under controlled conditions to yield the final product .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorenylidene-pyridine derivatives.
Scientific Research Applications
2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)pyridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.
Industry: Potential use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)pyridine involves its interaction with molecular targets through its nitro and pyridine groups. These interactions can lead to various biochemical effects, depending on the specific context of its use. The pathways involved are still under investigation, but they likely include redox reactions and binding to specific proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)furan
- 2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)phenol
- 1-Methyl-2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)pyrrolidine)
Uniqueness
2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)pyridine is unique due to its specific combination of a highly nitrated fluorenylidene moiety and a pyridine ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in scientific research .
Properties
CAS No. |
308101-36-2 |
|---|---|
Molecular Formula |
C19H9N5O8 |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-[(2,4,5,7-tetranitrofluoren-9-ylidene)methyl]pyridine |
InChI |
InChI=1S/C19H9N5O8/c25-21(26)11-6-14-13(5-10-3-1-2-4-20-10)15-7-12(22(27)28)9-17(24(31)32)19(15)18(14)16(8-11)23(29)30/h1-9H |
InChI Key |
HVQRTOVJOCFHPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11980113.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11980118.png)
![(4-Bromophenyl)[2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11980125.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980131.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11980141.png)

![2-(2-Chlorophenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11980155.png)



![N-(2,6-difluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11980182.png)
![3-(3,5-dimethyl-1-phenyl-pyrazol-4-yl)-N-[(E)-(4-hydroxyphenyl)methyleneamino]-1H-pyrazole-5-carboxamide](/img/structure/B11980195.png)
![4-{[(E)-(3-methylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11980203.png)
![(5Z)-3-sec-butyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980204.png)
